molecular formula C7H5BrFN3 B8576951 6-Bromo-3-fluoro-1H-indazol-4-amine

6-Bromo-3-fluoro-1H-indazol-4-amine

货号: B8576951
分子量: 230.04 g/mol
InChI 键: UUAOIGQDQUXBKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-fluoro-1H-indazol-4-amine is a halogenated indazole derivative characterized by bromine and fluorine substituents at positions 6 and 3, respectively, and an amine group at position 2. Indazole derivatives are widely studied in medicinal chemistry for their bioactivity, particularly as kinase inhibitors, antiviral agents, and anti-inflammatory compounds .

属性

分子式

C7H5BrFN3

分子量

230.04 g/mol

IUPAC 名称

6-bromo-3-fluoro-2H-indazol-4-amine

InChI

InChI=1S/C7H5BrFN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12)

InChI 键

UUAOIGQDQUXBKZ-UHFFFAOYSA-N

规范 SMILES

C1=C(C=C(C2=C(NN=C21)F)N)Br

产品来源

United States

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of 6-Bromo-3-fluoro-1H-indazol-4-amine with its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications
This compound Not explicitly listed C₇H₅BrFN₃ 230.04 (estimated) Br (6), F (3), NH₂ (4) Hypothesized antiviral/anticancer activity
6-Bromo-4-fluoro-1H-indazol-3-amine 1227912-19-7 C₇H₅BrFN₃ 230.04 Br (6), F (4), NH₂ (3) Building block for fluorinated APIs
6-Bromo-1H-indazol-4-amine 885518-50-3 C₇H₆BrN₃ 212.05 Br (6), NH₂ (4) Intermediate in antitumor drug synthesis
5-Bromo-1H-indazol-4-amine 1891120-48-1 C₇H₆BrN₃ 212.05 Br (5), NH₂ (4) Research use in kinase inhibitors
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine Not explicitly listed C₈H₇BrFN₃ 244.06 Br (6), F (5), NH₂ (3), CH₃ (1) Potential antiviral applications

Key Observations :

  • Halogen Position Effects: Bromine at position 6 (vs. 5) and fluorine at position 3 (vs.
  • Molecular Weight: Fluorine and bromine substituents increase molecular weight compared to non-halogenated analogs, impacting solubility and bioavailability .
  • N-Substitution : Methyl groups (e.g., 1-methyl derivatives) enhance metabolic stability but may reduce solubility .

常见问题

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical quality attributes (CQAs) like purity (>98% by HPLC) and particle size (D90 <10 µm). Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, catalyst loading). Store batches under inert gas (Ar) at -20°C to prevent degradation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。